molecular formula C15H19N3O3 B13084469 Ethyl 5-((4-methoxy-2-methylphenyl)amino)-3-methyl-1H-pyrazole-4-carboxylate

Ethyl 5-((4-methoxy-2-methylphenyl)amino)-3-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B13084469
M. Wt: 289.33 g/mol
InChI Key: IZVAWVAABMAKMZ-UHFFFAOYSA-N
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Description

Ethyl 5-((4-methoxy-2-methylphenyl)amino)-3-methyl-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl ester group, a methoxy group, and a methylphenylamino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-((4-methoxy-2-methylphenyl)amino)-3-methyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxy-2-methylaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Catalysts and advanced purification techniques such as recrystallization and chromatography are used to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-((4-methoxy-2-methylphenyl)amino)-3-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions vary depending on the substituent, but common reagents include nitric acid (HNO₃) for nitration and halogens for halogenation.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 5-((4-methoxy-2-methylphenyl)amino)-3-methyl-1H-pyrazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 5-((4-methoxy-2-methylphenyl)amino)-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 5-((4-methoxy-2-methylphenyl)amino)-3-methyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives:

    Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: Similar in structure but differs in the functional groups attached to the pyrazole ring.

    4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Shares the methoxyphenylamino group but has a different core structure.

The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

ethyl 3-(4-methoxy-2-methylanilino)-5-methyl-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C15H19N3O3/c1-5-21-15(19)13-10(3)17-18-14(13)16-12-7-6-11(20-4)8-9(12)2/h6-8H,5H2,1-4H3,(H2,16,17,18)

InChI Key

IZVAWVAABMAKMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1NC2=C(C=C(C=C2)OC)C)C

Origin of Product

United States

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